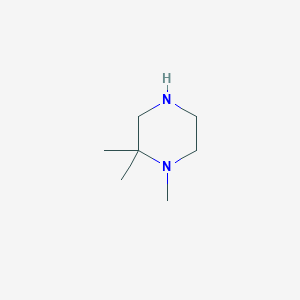
1,2,2-Trimethylpiperazine
Übersicht
Beschreibung
1,2,2-Trimethylpiperazine is a heterocyclic organic compound . It is available in two forms: as a yellow liquid and as a white to yellow solid . The IUPAC name for this compound is 1,2,2-trimethylpiperazine .
Molecular Structure Analysis
The molecular formula of 1,2,2-Trimethylpiperazine is C7H16N2 . The molecular weight is 128.22 .Physical And Chemical Properties Analysis
1,2,2-Trimethylpiperazine has a molecular weight of 128.22 . It is available in two forms: as a yellow liquid and as a white to yellow solid .Wissenschaftliche Forschungsanwendungen
Medicine: Enhancing Pharmacokinetics
1,2,2-Trimethylpiperazine is a derivative of piperazine, a molecule that is the third most common nitrogen heterocycle in drug discovery . Piperazine derivatives are known to improve the pharmacological and pharmacokinetic profiles of drug candidates. They serve as hydrogen bond donors/acceptors, which can enhance interactions with biological receptors and increase water solubility and bioavailability .
Agriculture: Pesticide Formulation
In agriculture, piperazine compounds have been utilized in the development of pesticides. The structural properties of piperazines allow for the creation of compounds that can effectively target and control agricultural pests .
Materials Science: Polymer Synthesis
Piperazine-based polymers have shown significant promise in materials science. These polymers can be synthesized through reactions involving piperazine derivatives, leading to materials with potential applications in various industries .
Environmental Science: Battery Recycling
The field of environmental science has explored the use of piperazine derivatives in the recycling of lithium-ion batteries. This application is part of the effort to develop environmentally sustainable and economically viable methods for battery regeneration .
Biochemistry: Protein Post-Translational Modification
In biochemistry, piperazine derivatives can play a role in the study of protein post-translational modifications. These modifications are crucial for altering protein function and activity, which is a key area of research in understanding biological processes and disease mechanisms .
Pharmacology: Drug Synthesis
Piperazine is a core component in several blockbuster drugs and is prevalent in pharmacological agents with a wide range of therapeutic properties. The synthesis of piperazine derivatives, including 1,2,2-Trimethylpiperazine, is critical for the development of new medications .
Chemical Synthesis: Advanced Methodologies
Recent advances in chemical synthesis have highlighted methods to create functionalized piperazines, including 1,2,2-Trimethylpiperazine. These methods focus on C–H functionalization, which is a significant step in the synthesis of complex organic molecules .
Analytical Chemistry: Method Development
In analytical chemistry, piperazine derivatives are used in the development of analytical methods. These compounds can serve as standards or reagents in various chemical analyses, contributing to the accuracy and reliability of analytical results .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,2-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPOGMFZTYBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trimethylpiperazine | |
CAS RN |
396133-32-7 | |
| Record name | 1,2,2-trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)







![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)



